molecular formula C13H18O B15070787 3,3,4,6-Tetramethylindan-5-ol CAS No. 93892-36-5

3,3,4,6-Tetramethylindan-5-ol

Cat. No.: B15070787
CAS No.: 93892-36-5
M. Wt: 190.28 g/mol
InChI Key: FHAYDZGZVUURDI-UHFFFAOYSA-N
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Description

3,3,4,6-Tetramethylindan-5-ol is an organic compound with the molecular formula C13H18O It is a derivative of indan, characterized by the presence of four methyl groups and a hydroxyl group attached to the indan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,6-Tetramethylindan-5-ol typically involves the reaction of isoolefins with secondary alkenylphenols in the presence of acidic catalysts. For example, the reaction of isobutene with bisphenol A in the presence of acid-activated clays can yield this compound . The reaction conditions usually involve temperatures ranging from 100°C to 250°C.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of acid-activated clays as catalysts and the reaction of isoolefins with secondary alkenylphenols are common practices. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethylindan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

3,3,4,6-Tetramethylindan-5-ol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,4,6-Tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,5-Tetramethylindane: Similar in structure but lacks the hydroxyl group.

    3,3,4,6-Tetramethylindan-5-one: Similar structure with a ketone group instead of a hydroxyl group.

Uniqueness

3,3,4,6-Tetramethylindan-5-ol is unique due to the presence of both the hydroxyl group and the four methyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

93892-36-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3,3,4,6-tetramethyl-1,2-dihydroinden-5-ol

InChI

InChI=1S/C13H18O/c1-8-7-10-5-6-13(3,4)11(10)9(2)12(8)14/h7,14H,5-6H2,1-4H3

InChI Key

FHAYDZGZVUURDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C)C(CC2)(C)C

Origin of Product

United States

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